molecular formula C17H25N3O2 B2985826 1-Benzyl-3-[(1-morpholin-4-ylcyclobutyl)methyl]urea CAS No. 2380087-50-1

1-Benzyl-3-[(1-morpholin-4-ylcyclobutyl)methyl]urea

Cat. No.: B2985826
CAS No.: 2380087-50-1
M. Wt: 303.406
InChI Key: UTWVDPFBDNCYHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzyl-3-[(1-morpholin-4-ylcyclobutyl)methyl]urea is a synthetic organic compound with the molecular formula C17H25N3O2 and a molecular weight of 303.406 g/mol. This compound is characterized by the presence of a benzyl group, a morpholine ring, and a cyclobutyl group, making it a unique structure in the realm of organic chemistry.

Preparation Methods

The synthesis of 1-Benzyl-3-[(1-morpholin-4-ylcyclobutyl)methyl]urea typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of the urea linkage through the reaction of an isocyanate with an amine. The reaction conditions usually involve moderate temperatures and the use of solvents such as dichloromethane or tetrahydrofuran. Industrial production methods may involve optimization of these steps to increase yield and purity, often employing catalytic agents and controlled reaction environments.

Chemical Reactions Analysis

1-Benzyl-3-[(1-morpholin-4-ylcyclobutyl)methyl]urea can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyl group, using reagents such as sodium hydride or lithium diisopropylamide. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-Benzyl-3-[(1-morpholin-4-ylcyclobutyl)methyl]urea has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its interactions with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Benzyl-3-[(1-morpholin-4-ylcyclobutyl)methyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context of its use. The pathways involved often include signal transduction mechanisms that lead to a biological response.

Comparison with Similar Compounds

1-Benzyl-3-[(1-morpholin-4-ylcyclobutyl)methyl]urea can be compared with other similar compounds, such as:

    1-Benzyl-3-[(1-piperidin-4-ylcyclobutyl)methyl]urea: This compound has a piperidine ring instead of a morpholine ring, which may result in different biological activities and chemical properties.

    1-Benzyl-3-[(1-pyrrolidin-4-ylcyclobutyl)methyl]urea: The presence of a pyrrolidine ring can also lead to variations in reactivity and application. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-benzyl-3-[(1-morpholin-4-ylcyclobutyl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O2/c21-16(18-13-15-5-2-1-3-6-15)19-14-17(7-4-8-17)20-9-11-22-12-10-20/h1-3,5-6H,4,7-14H2,(H2,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTWVDPFBDNCYHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(CNC(=O)NCC2=CC=CC=C2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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